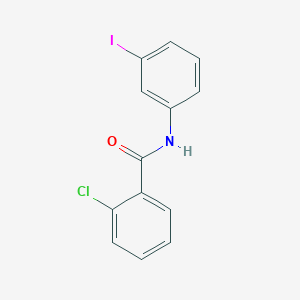

2-chloro-N-(3-iodophenyl)benzamide

Description

Historical Context and Chemical Significance of Benzamide (B126) Scaffolds in Research

The benzamide scaffold is a cornerstone in the field of organic and medicinal chemistry. researchgate.net Benzamides, which are amide derivatives of benzoic acid, are recognized for their presence in a multitude of biologically active compounds. wikipedia.org Historically, the amide bond itself has been a focal point of chemical synthesis due to its prevalence in biological systems and its role as a key structural unit in many pharmaceutical agents. researchgate.netnih.gov

Research over several decades has demonstrated that benzamide derivatives possess a wide array of pharmacological activities. These include applications as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.comwalshmedicalmedia.com The versatility of the benzamide core allows for extensive structural modifications, enabling scientists to fine-tune the biological and physical properties of the resulting molecules. For instance, different substitutions on the phenyl rings of the benzamide structure can lead to compounds with activities such as anticonvulsants or glucokinase activators for potential diabetes treatment. walshmedicalmedia.comnih.gov Furthermore, the benzamide structure serves as a valuable building block in organic synthesis and can act as an inhibitor at the active sites of various receptors, a property that is highly sought after in drug discovery. researchgate.net The chromophore properties of benzamides have also been utilized in stereochemical studies. researchgate.net

Scope and Objectives of Academic Research on 2-chloro-N-(3-iodophenyl)benzamide and its Analogues

While specific academic studies focusing exclusively on this compound are not prominent in the literature, the objectives for researching such a compound can be inferred from studies on its close analogues. The primary goal of synthesizing and investigating substituted benzamides like this one is often to explore new chemical space for potential biological activity or to serve as intermediates in the synthesis of more complex molecules. researchgate.net

The research on analogues of this compound is driven by several key objectives:

Discovery of Novel Therapeutic Agents: A significant driver is the search for new drugs. For example, various substituted benzamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents by acting as glucokinase activators. nih.govnih.gov Other analogues, such as N-(thiazol-2-yl)-benzamides, have been identified as selective antagonists for ion channels, which could be valuable tools for studying physiological processes. semanticscholar.org

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand how specific structural modifications influence a compound's activity. By synthesizing a series of related compounds, such as those with different halogen substitutions, researchers can determine which functional groups at which positions are critical for a desired biological effect. For instance, studies on N,N-disubstituted (thio)carbamates derived from salicylanilides (which share the N-phenylbenzamide core) have been conducted to evaluate their potential as cholinesterase inhibitors. mdpi.com

Development of Synthetic Methodologies: Research is also focused on developing new and efficient ways to synthesize these types of molecules. The creation of complex benzamides can spur innovation in chemical reactions, such as copper-catalyzed C-H amidation reactions. researchgate.net

The specific combination of a 2-chloro substitution on the benzoyl ring and a 3-iodo substitution on the N-phenyl ring in this compound provides a unique template for exploring these objectives. The halogens can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can impact its biological target interactions.

Data Tables

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-chloro-N-(3-iodophenyl)propanamide | C₉H₉ClINO | 308.94 | uni.lu |

| N-(3-iodophenyl)-2-(trifluoromethyl)benzamide | C₁₄H₉F₃INO | 391.13 | nih.gov |

| 3-Chloro-N-(2-iodophenyl)benzamide | C₁₃H₉ClINO | 357.58 | nih.gov |

| 2-amino-3-chloro-N-(3-iodophenyl)benzamide | C₁₃H₁₀ClIN₂O | 372.59 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClINO |

|---|---|

Molecular Weight |

357.57 g/mol |

IUPAC Name |

2-chloro-N-(3-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9ClINO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17) |

InChI Key |

KGLUBUXMQWUQHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N 3 Iodophenyl Benzamide and Structural Derivatives

Conventional Synthetic Routes for Substituted Benzamides

The formation of the amide linkage in substituted benzamides like 2-chloro-N-(3-iodophenyl)benzamide is most traditionally achieved through two primary, robust methods: the reaction of an acid chloride with an amine, and the use of coupling agents to join a carboxylic acid and an amine.

Amidation Reactions via Acid Chlorides and Amines

The most direct and widely used method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride. nanobioletters.com For the specific synthesis of this compound, this involves the reaction between 2-chlorobenzoyl chloride and 3-iodoaniline (B1194756).

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the 3-iodoaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. Typically, the reaction is conducted in an inert anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2), at or below room temperature to control the exothermic nature of the reaction. nanobioletters.commdpi.com A tertiary amine base, like triethylamine (B128534) (Et3N) or pyridine, is often added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion. mdpi.com

The required acyl chloride, 2-chlorobenzoyl chloride, is commercially available or can be readily prepared from 2-chlorobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. nih.govnih.gov Similarly, 3-iodoaniline serves as the amine precursor. The general procedure involves dissolving the amine in the solvent, followed by the dropwise addition of the acid chloride. nanobioletters.com After stirring for a period of time, an aqueous workup is performed to remove the hydrochloride salt and any unreacted starting materials, yielding the crude benzamide (B126) product which can be purified by recrystallization or chromatography.

Table 1: Key Reactants for Acid Chloride-Based Synthesis

| Reactant Name | Role | Chemical Formula |

|---|---|---|

| 2-Chlorobenzoyl chloride | Acylating Agent | C₇H₄Cl₂O |

| 3-Iodoaniline | Amine Nucleophile | C₆H₆IN |

| Triethylamine | Acid Scavenger | C₆H₁₅N |

Coupling Reactions Employing Carbodiimide (B86325) Reagents

An alternative to the acid chloride route is the direct coupling of a carboxylic acid with an amine, facilitated by a dehydrating agent known as a carbodiimide. wikipedia.org This method avoids the often harsh conditions required to prepare the acid chloride. For the target molecule, this pathway involves the reaction of 2-chlorobenzoic acid with 3-iodoaniline using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgthermofisher.com

The mechanism of carbodiimide-mediated coupling involves the activation of the carboxylic acid. The carboxyl group adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine (3-iodoaniline), which forms the desired amide bond and releases a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org

To enhance the efficiency of the coupling and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives are frequently employed. wikipedia.orgpeptide.com Common additives include N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comresearchgate.net These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and purer products. researchgate.net EDC is particularly useful in laboratory settings because its urea byproduct is water-soluble, simplifying purification through aqueous extraction. thermofisher.compeptide.com

Table 2: Common Carbodiimide Coupling Reagents and Additives

| Reagent/Additive | Acronym | Function |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble Coupling Agent |

| 1-Hydroxybenzotriazole | HOBt | Additive to reduce racemization and improve yield |

Advanced Synthetic Strategies for Complex Benzamide Architectures

While conventional methods are effective, the growing demand for complex molecules has spurred the development of more advanced synthetic strategies. numberanalytics.com These methods offer improvements in selectivity, efficiency, and sustainability. catrin.com

Catalytic Amidation: Transition metal catalysis, using elements like palladium or copper, facilitates the coupling of amines with carboxylic acid derivatives under milder conditions than traditional methods. numberanalytics.comresearchgate.net These catalytic cycles can enable the use of less reactive starting materials.

Biocatalysis: The use of enzymes, such as lipases or amidases, represents a green chemistry approach to amide synthesis. numberanalytics.com Biocatalysts operate under mild conditions (pH, temperature) and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of complex, multifunctional molecules. numberanalytics.com

Flow Chemistry: Continuous flow synthesis allows for enhanced reaction control, improved safety, and easier scalability compared to batch processing. This technique has been successfully applied to the synthesis of various amines and could be adapted for benzamide production. researchgate.net

Novel Three-Component Reactions: Recently, an innovative and sustainable three-component reaction has been developed, utilizing isocyanides, alkyl halides, and water. catrin.com This method bypasses the traditional carboxylic acid-amine coupling, offering a versatile and efficient route to a wide range of amides that were previously challenging to synthesize. catrin.com

Chemo- and Regioselective Synthesis of Iodinated Benzamide Derivatives

The synthesis of specifically iodinated compounds like this compound requires precise control over the introduction of the iodine atom. The position of the iodine (meta to the amino group) dictates the synthetic strategy, which must be chemo- and regioselective.

One powerful strategy involves metal-halogen exchange followed by electrophilic trapping. For instance, an appropriately protected bromo-substituted precursor could undergo lithium-halogen exchange, and the resulting aryllithium or arylmagnesium species could then be quenched with molecular iodine (I₂) to introduce the iodo group at the desired position. acs.org

Another approach is the direct iodination of an activated aromatic ring using an electrophilic iodine source. However, directing this substitution to the meta position of an aniline (B41778) derivative can be challenging due to the ortho- and para-directing nature of the amino group. Therefore, iodination is often performed on a precursor before the final amide coupling step.

In the context of radiolabeling, radioiodinated benzamides are often synthesized from non-radioactive precursors. nih.gov Common methods include:

Iododestannylation: A trialkyltin precursor (e.g., a tributylstannyl group) at the desired position is reacted with a source of radioiodine (e.g., [¹²³I]NaI) in the presence of an oxidizing agent. This method is highly efficient and regioselective. nih.gov

Halogen Exchange: A bromo- or chloro-substituted precursor can be converted to the iodo-derivative via a copper-catalyzed Finkelstein-type reaction or other metal-mediated exchange reactions. nih.gov

These methods underscore the importance of strategic precursor design to ensure the iodine atom is installed at the correct position in the final benzamide structure. acs.orgnih.gov

Advanced Structural Characterization of 2 Chloro N 3 Iodophenyl Benzamide

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule. For 2-chloro-N-(3-iodophenyl)benzamide, a combination of NMR, FTIR, and HRMS has been utilized to confirm its covalent structure and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveal the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings would be expected to appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift being sensitive to concentration and temperature.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, often above 160 ppm. The aromatic carbons would produce a series of signals in the 110-140 ppm range, with their specific shifts influenced by the attached chloro and iodo substituents.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20 - 7.80 | Multiplet | Aromatic Protons |

| ¹H | 8.00 - 8.50 | Broad Singlet | Amide (N-H) Proton |

| ¹³C | ~165 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | 115 - 145 | Multiple Signals | Aromatic Carbons |

Note: The data presented in this table is predictive and based on typical chemical shift values for similar structures. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A prominent, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ for the carbonyl (C=O) stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide would typically appear as a distinct peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings would be visible around 3000-3100 cm⁻¹, and the C-Cl and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | ~1550 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | ~500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₉ClINO), HRMS would be used to confirm its molecular formula. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct formula. The isotopic pattern observed in the mass spectrum, arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and other naturally occurring isotopes, would further corroborate the elemental composition.

Single-Crystal X-ray Diffraction Analysis

Determination of Crystalline Packing and Unit Cell Parameters

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (Molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example of the parameters determined from a single-crystal X-ray diffraction experiment.

Analysis of Intramolecular Conformations and Torsional Angles

The X-ray crystal structure provides a precise model of the molecule's conformation in the solid state. Of particular interest in benzamides is the relative orientation of the two phenyl rings and the planarity of the amide linkage. The torsional (dihedral) angles between the plane of the 2-chlorophenyl ring and the amide plane, and between the amide plane and the 3-iodophenyl ring, are key conformational descriptors. These angles reveal the degree of twist within the molecule, which can be influenced by steric hindrance from the substituents and by the formation of intramolecular hydrogen bonds. For example, an intramolecular hydrogen bond between the amide N-H and the ortho-chloro substituent, if present, would significantly impact the molecular conformation.

Elucidation of Intermolecular Interactions

Hydrogen Bonding:

The primary and most directional intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a ubiquitous feature in the crystal packing of benzanilides and related amide-containing compounds. Typically, these N-H···O hydrogen bonds lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or infinite chains. In analogous structures, like 2-chloro-N-(3-chlorophenyl)benzamide, molecules are linked into infinite chains through these intermolecular N-H···O hydrogen bonds nih.gov. Similarly, in 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, the components are linked by pairs of N—H⋯O hydrogen bonds into centrosymmetric dimers nih.gov.

| Donor | Acceptor | Type of Interaction | Typical Geometry |

| N-H (Amide) | C=O (Carbonyl) | Hydrogen Bond | Formation of dimers or chains |

Halogen Bonding:

The presence of both chlorine and iodine atoms in this compound introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. The iodine atom, being larger and more polarizable than chlorine, is a particularly effective halogen bond donor. Potential halogen bond acceptors within the structure include the carbonyl oxygen and the nitrogen atom of the amide group, as well as the π-systems of the aromatic rings. These interactions, such as C-I···O, C-I···N, or C-Cl···π, can play a significant role in directing the crystal packing.

| Donor Atom | Acceptor Atom/Group | Type of Interaction |

| Iodine | Oxygen (Carbonyl) | Halogen Bond |

| Iodine | Nitrogen (Amide) | Halogen Bond |

| Iodine | π-system (Aromatic Ring) | Halogen Bond |

| Chlorine | Oxygen (Carbonyl) | Halogen Bond |

| Chlorine | Nitrogen (Amide) | Halogen Bond |

| Chlorine | π-system (Aromatic Ring) | Halogen Bond |

π-π Stacking:

| Interacting Moieties | Type of Interaction | Possible Geometries |

| Chlorobenzoyl Ring - Iodophenyl Ring | π-π Stacking | Parallel-displaced, T-shaped |

| Chlorobenzoyl Ring - Chlorobenzoyl Ring | π-π Stacking | Parallel-displaced, T-shaped |

| Iodophenyl Ring - Iodophenyl Ring | π-π Stacking | Parallel-displaced, T-shaped |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical formula of a synthesized compound. The theoretical elemental composition of this compound (C₁₃H₉ClINO) has been calculated and is presented in the table below.

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 156.13 | 42.49 |

| Hydrogen | H | 1.01 | 9.09 | 2.47 |

| Chlorine | Cl | 35.45 | 35.45 | 9.64 |

| Iodine | I | 126.90 | 126.90 | 34.52 |

| Nitrogen | N | 14.01 | 14.01 | 3.81 |

| Oxygen | O | 16.00 | 16.00 | 4.35 |

| Total | 367.58 | 100.00 |

In Vitro Biological Evaluation and Mechanistic Studies of 2 Chloro N 3 Iodophenyl Benzamide Analogues

Investigation of Enzyme Modulatory Activities

The ability of these compounds to modulate the activity of specific enzymes is a key area of investigation, providing insight into their potential mechanisms of action.

Analogues of N-phenylbenzamide have been explored for their potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.

New imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their anticancer potential, with computational studies suggesting they interact with and inhibit ABL1 kinase. nih.gov The most active derivatives, 4e and 4f , demonstrated superior inhibition constant values (505.37 nM and 3.52 µM, respectively) compared to the control, nilotinib (B1678881) (60.6 µM), indicating a strong potential for stabilizing the ligand-target protein complex and inhibiting the enzyme. nih.gov

While specific inhibition data for MEK1/2, SPAK, and h-NTPDases by 2-chloro-N-(3-iodophenyl)benzamide analogues were not prominent in the reviewed literature, related benzamide (B126) structures have shown activity against other kinases. For instance, some N-phenylbenzamide derivatives have been found to be active against the EV 71 virus, though the precise enzymatic target was not specified. nih.gov

Table 1: Kinase Inhibition by Imidazole-Based N-Phenylbenzamide Analogues

| Compound | Target Kinase | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Derivative 4e | ABL1 Kinase | 505.37 nM | nih.gov |

| Derivative 4f | ABL1 Kinase | 3.52 µM | nih.gov |

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing post-meal blood glucose levels. Benzamide derivatives have been investigated for this purpose.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their in vitro antidiabetic activity. The studies found that several of these analogues exhibited inhibitory activity against both α-glucosidase and α-amylase.

The therapeutic potential of benzamide analogues extends to parasitic diseases. N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania species).

The primary target identified for one series of N-phenylbenzamide derivatives was not the cysteine protease cruzipain itself, but rather the parasite's kinetoplast DNA (kDNA). acs.org The prototype of this series, compound 1a , is believed to act by displacing High Mobility Group (HMG)-box proteins that are essential for kDNA function, leading to kDNA disruption and parasite death. acs.org A newly synthesized analogue, compound 3a , showed activity against all three main kinetoplastid parasites (T. brucei, T. cruzi, and L. donovani) and was identified as a candidate for further in vivo studies. acs.org

In Vitro Cellular Activity Screening

A significant area of research for benzamide analogues is their potential to halt the proliferation of cancer cells. Numerous studies have evaluated various derivatives against panels of human tumor cell lines.

Benzothiazole derivatives bearing piperazino-arylsulfonamides and related structures were synthesized and evaluated. Compounds 5c , 5d , 5j , 6b , 6c , and 6j were the most potent, showing activity against cell lines from both haematological and solid tumors with 50% cytotoxic concentration (CC50) values ranging from 8 to 24 µM. researchgate.net Similarly, new imidazole-based N-phenylbenzamide derivatives 4e and 4f exhibited good cytotoxic activity, with IC50 values between 7.5 and 11.1 μM against tested cancer cell lines. nih.gov

Other related heterocyclic structures have also shown promise. A benzofuransulfonamide derivative, 1h , exhibited an IC50 value of 4.13 µM against the NCI-H460 lung cancer cell line. nih.gov Furthermore, benzimidazole (B57391) derivatives have been tested, with compound 8 being the most cytotoxic against human lung adenocarcinoma A549 cells under hypoxic conditions. nih.gov

Table 2: Antiproliferative Activity of Selected Benzamide Analogues

| Compound/Analogue | Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Benzothiazole Analogues (5c, 5d, 5j, etc.) | Various Hematological & Solid Tumor Lines | CC50 | 8 - 24 | researchgate.net |

| Imidazole-Benzamide (4e, 4f) | Selected Cancer Lines | IC50 | 7.5 - 11.1 | nih.gov |

| Benzofuransulfonamide (1h) | NCI-H460 (Lung) | IC50 | 4.13 | nih.gov |

| Benzimidazole (8) | A549 (Lung) | - | - | nih.gov |

| Iminocoumarin-Benzimidazole (4d) | CEM (Leukemia) | IC50 | 0.059 | benthamdirect.com |

The broad biological activity of benzamide derivatives includes antimicrobial effects. nanobioletters.com Research has demonstrated their ability to inhibit the growth of various pathogenic microbes.

In one study, synthesized N-phenylbenzamides demonstrated activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. nih.govnih.gov Another investigation into para-hydroxy benzoic acid derived benzamides found that compound 5a showed excellent activity against Bacillus subtilis (MIC 6.25 µg/mL) and E. coli (MIC 3.12 µg/mL). nanobioletters.com Compounds 6b and 6c from the same study also showed good activity against E. coli (MIC 3.12 µg/mL) and B. subtilis (MIC 6.25 µg/mL), respectively. nanobioletters.com

Beyond bacteria and fungi, N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. acs.org No specific studies focusing on the anthelmintic (anti-worm) properties of this compound analogues were identified in the reviewed literature.

Table 3: In Vitro Antimicrobial Activity of Benzamide Derivatives

| Compound(s) | Microbial Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-phenylbenzamides (3a-e) | S. aureus, E. coli, C. albicans | Zone of Inhibition | Active | nih.govnih.gov |

| Compound 5a | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| Compound 5a | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Compound 6b | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Compound 6c | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound remain to be elucidated through dedicated studies. However, research on analogous benzamide structures offers insights into potential biological targets and pathways.

Identification of Specific Biological Targets and Pathways

Studies on various N-phenylbenzamide derivatives suggest that these compounds can interact with a range of biological targets. For instance, certain N-phenylbenzamide analogues have been investigated for their ability to bind to the kinetoplastid DNA of parasites like Trypanosoma brucei. nih.gov This interaction with the AT-rich mitochondrial DNA can disrupt essential cellular processes, leading to parasite death. nih.gov

In the context of other therapeutic areas, different benzamide series have shown affinity for various enzymes and receptors. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting a potential role in managing diabetes. nih.gov Molecular docking studies of these compounds indicated interactions with key residues in the active sites of these enzymes. nih.gov

Furthermore, in silico predictions for some 2-chlorobenzamide (B146235) derivatives have suggested potential interactions with targets such as odorant binding proteins and acetylcholinesterases in insects, indicating possible applications as insecticides. sciforum.net

Biochemical Characterization of Target Engagement

The biochemical characterization of how this compound and its direct analogues engage with their biological targets is not specifically detailed in available literature. However, studies on related compounds provide examples of the methodologies used. For N-phenylbenzamide derivatives targeting kinetoplastid DNA, biophysical studies have been employed to confirm their binding to the minor groove of AT-rich DNA sequences. nih.gov

In the case of the aforementioned α-glucosidase and α-amylase inhibitors, their target engagement was characterized through in vitro enzyme inhibition assays, which determined their half-maximal inhibitory concentrations (IC₅₀). nih.gov Molecular dynamics simulations further supported the stability of the ligand-protein complexes, providing a computational model for their interaction. nih.gov

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of benzamide analogues and their biological activity is a key area of investigation, providing a rationale for the design of more potent and selective compounds.

Systematic Modification of Substituents on Benzamide and Phenyl Moieties

The synthesis of various benzamide libraries allows for the systematic modification of substituents on both the benzamide and the N-phenyl rings to explore their impact on biological activity.

In one study of 2-phenoxybenzamides with antiplasmodial activity, researchers systematically replaced the 2-(4-fluorophenoxy) substituent with other functional groups. mdpi.com They also varied the substituents on the N-phenyl ring, for example, by shifting the position of a piperazinyl group from the ortho to the meta and para positions. mdpi.com Another study on 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives involved reactions with various chloro-substituted acid ethyl esters to modify the alkoxy group at the 2-position of the benzamide ring. researchgate.net

The general synthetic strategy for creating N-phenylbenzamide derivatives often involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). mdpi.comnanobioletters.com This modular approach facilitates the exploration of a wide range of chemical diversity.

Correlation between Structural Features and Biological Potency

SAR studies on various benzamide series have revealed important correlations between their structural features and biological potency.

For the antiplasmodial 2-phenoxybenzamides, it was found that moving a piperazinyl substituent on the N-phenyl ring from the meta to the para position significantly increased activity. mdpi.com Specifically, the para-substituted analogue showed the highest activity and selectivity of all tested compounds in that series. mdpi.com Furthermore, bulky, non-polar substituents on the terminal piperazinyl nitrogen appeared to be beneficial for high antiplasmodial activity. mdpi.com

In the series of α-glucosidase and α-amylase inhibitors, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring was found to enhance inhibitory activity. nih.gov The position of these substituents also played a crucial role; for instance, a compound with a 2-methyl-5-nitro substitution on the phenyl ring was the most potent inhibitor in the series. nih.gov

Computational Chemistry and Molecular Modeling of 2 Chloro N 3 Iodophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties (dipole moment, polarizability), researchers can gain a deep understanding of a molecule's behavior. For analogous benzamide (B126) compounds, DFT has been employed to rationalize molecular interactions and crystal packing. nih.gov However, no specific DFT studies detailing the electronic structure or molecular properties of 2-chloro-N-(3-iodophenyl)benzamide have been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. While FMO analysis has been applied to various organic molecules to understand their electronic transitions and reactivity, specific data regarding the HOMO-LUMO energies and the energy gap for this compound are not available in published research.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening potential drug candidates.

Prediction of Ligand-Protein Binding Modes

This subsection of molecular docking focuses on identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues in the binding site of a target protein. Such studies are common for various benzamide derivatives, which have been investigated as inhibitors for targets like poly(ADP-ribose) polymerase (PARP). nih.gov Despite the relevance of this technique, there are no available studies that predict the binding modes of this compound with any specific protein target.

Estimation of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking also estimates the binding affinity, often expressed as a docking score or binding free energy. This value helps to rank potential ligands based on how strongly they are predicted to bind to a protein target. Research on other N-phenylbenzamide derivatives has utilized these estimations to identify promising candidates for further study. nih.govacs.org However, no such estimations of binding affinities or interaction energies have been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. mdpi.com These simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand the dynamic nature of the interactions. While MD simulations are a standard follow-up to docking studies for many compound series, a search of the scientific literature yielded no MD simulation studies performed on this compound.

Analysis of Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are crucial for understanding its dynamic interactions with potential biological targets. While specific target interaction studies for this exact compound are not extensively published, the methodology can be described based on studies of analogous benzamides, which have been investigated for activities such as insecticide potential through targeting proteins like acetylcholinesterase. nih.gov

An MD simulation of a ligand-target complex typically involves several stages of analysis:

System Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound within the target's active site.

Residue Flexibility: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue of the protein target. This analysis reveals which parts of the protein are flexible and which are rigid. Significant fluctuations in residues at the binding site can indicate an induced-fit mechanism upon ligand binding.

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the protein are tracked. This includes the formation and breakage of hydrogen bonds, hydrophobic contacts, and halogen bonds—an interaction of potential importance for an iodinated compound. This dynamic view is more informative than the static picture provided by molecular docking, as it can reveal the stability and persistence of key interactions required for biological activity.

For a hypothetical complex of this compound, MD simulations would elucidate how the chloro and iodo substituents contribute to binding, and how the entire molecule adjusts its conformation to fit within the binding pocket, providing a rationale for its affinity and selectivity.

Conformational Sampling and Stability

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its properties and biological activity. This compound is a flexible molecule, primarily due to the rotation possible around the amide bond and the single bonds connecting the phenyl rings to the amide group.

The torsion angle between the 2-chlorophenyl ring and the amide plane.

The torsion angle between the 3-iodophenyl ring and the amide plane.

In related benzanilide (B160483) structures, it has been observed that the N-H and C=O groups of the amide linkage are typically trans to each other. The conformation of the C=O group is often syn to the ortho-substituent on the benzoyl ring. For this compound, this would mean the carbonyl oxygen and the ortho-chlorine atom are on the same side of the C-C bond. The two aromatic rings are generally not coplanar; the dihedral angle between them can vary significantly, influencing the molecule's ability to fit into a specific binding site. Computational methods like systematic grid scans or stochastic methods (e.g., Monte Carlo simulations) can be employed to sample the conformational space and identify the most probable and energetically favorable shapes the molecule will adopt.

In Silico Pharmacokinetic and Drug-Likeness Profiling

In the early stages of drug discovery, it is essential to evaluate a compound's potential Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in silico predictions help to filter out candidates that are likely to fail later in development due to poor pharmacokinetics. Several key descriptors are used to assess "drug-likeness".

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and brain penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity (fat-solubility). It affects absorption, distribution, and metabolism.

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and bioavailability.

These parameters can be calculated using various computational tools. The computed properties for this compound are summarized below.

| Parameter | Definition | Calculated Value |

|---|---|---|

| Molecular Formula | The chemical formula of the compound. | C13H9ClINO |

| Molecular Weight | The mass of one mole of the compound. | 357.58 g/mol |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms, predicting transport properties. | 29.1 Ų |

| XLogP3 | A computed measure of lipophilicity. | 4.5 |

| Number of Rotatable Bonds | Count of bonds that allow free rotation, indicating molecular flexibility. | 2 |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen to a hydrogen bond. | 1 |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen in a hydrogen bond. | 1 |

These values provide a preliminary assessment of the compound's potential as a drug candidate. For instance, the number of hydrogen bond donors and acceptors, molecular weight, and LogP are all within the ranges defined by Lipinski's Rule of Five, a common guideline for drug-likeness.

Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

Understanding how molecules pack together in the solid state is crucial for controlling physical properties like solubility and stability. The PIXEL method is a semi-empirical approach for calculating interaction energies in crystals. It moves beyond simple atom-atom potentials by using the molecule's electron density, calculated via ab initio methods. The total interaction energy is partitioned into physically meaningful components:

Coulombic Energy (E_coul): Arises from the interaction of static charge distributions.

Polarization Energy (E_pol): The energy gain from the distortion of each molecule's electron cloud by the other.

Dispersion Energy (E_disp): A quantum mechanical effect arising from correlated fluctuations in electron density (van der Waals forces).

Repulsion Energy (E_rep): The short-range energy penalty from the overlap of electron clouds, based on the Pauli exclusion principle.

While specific PIXEL calculations for this compound are not publicly available, the table below illustrates the kind of detailed energy breakdown this method provides for a molecular pair in a crystal lattice. The data is hypothetical and serves to explain the insights gained from the PIXEL method.

| Interaction Energy Component | Description | Illustrative Energy (kJ/mol) |

|---|---|---|

| Coulombic (E_coul) | Electrostatic attraction/repulsion between molecules. | -15.5 |

| Polarization (E_pol) | Energy from induced dipoles. | -4.2 |

| Dispersion (E_disp) | Dominant attractive force from van der Waals interactions. | -35.8 |

| Repulsion (E_rep) | Short-range repulsive force preventing molecular collapse. | 21.3 |

| Total Energy (E_tot) | The sum of all energy components for the molecular pair. | -34.2 |

Future Perspectives and Research Trajectories for 2 Chloro N 3 Iodophenyl Benzamide

Identification of Novel Biological Applications

The structural motifs of 2-chloro-N-(3-iodophenyl)benzamide, featuring a chlorinated benzoyl ring and an iodinated aniline (B41778) moiety, suggest a predisposition for a range of biological interactions. The future exploration of its therapeutic potential should be guided by the established activities of related benzamide (B126) compounds, while also seeking entirely new applications.

Benzamides are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. nih.gov Future research should systematically screen this compound against a panel of biological targets associated with these diseases. For instance, its potential as a cyclooxygenase (COX) inhibitor for anti-inflammatory applications or as an inhibitor of kinases involved in cancer signaling pathways could be investigated. nih.gov

Moreover, the presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to unique biological activities. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. This suggests that this compound might interact with novel biological targets not previously associated with benzamides. High-throughput screening campaigns against diverse target classes, including enzymes, receptors, and ion channels, will be crucial in identifying these novel applications.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenase-2 (COX-2) nih.gov, Histone Deacetylases (HDACs), Poly(ADP-ribose) polymerase-1 (PARP-1) | Anti-inflammatory, Anticancer |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Anticancer, Autoimmune Diseases |

| G-protein coupled receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neurological Disorders |

| Ion Channels | Sodium Channels, Calcium Channels | Pain, Cardiovascular Diseases |

Development of Advanced Synthetic Strategies for Complex Analogues

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic strategies to generate a library of complex analogues is paramount. Future synthetic efforts should focus on methodologies that allow for the facile modification of all three key components of the molecule: the chlorinated benzoyl ring, the amide linker, and the iodinated phenyl ring.

Modern synthetic organic chemistry offers a plethora of tools to achieve this. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be employed to introduce a wide variety of substituents onto both aromatic rings. This would allow for the systematic exploration of the effects of different functional groups on biological activity.

Furthermore, the development of novel methods for the late-stage functionalization of the benzamide core would be highly valuable. Techniques that enable the direct modification of C-H bonds would allow for the rapid diversification of lead compounds without the need for de novo synthesis. The use of continuous flow chemistry could also be explored to enable the safe, scalable, and efficient production of these analogues. google.com

Table 2: Proposed Synthetic Methodologies for Analogue Generation

| Synthetic Strategy | Target Modification | Potential Reagents and Conditions |

| Suzuki Coupling | Aryl ring functionalization | Palladium catalyst, boronic acids/esters, base |

| Buchwald-Hartwig Amination | Amide N-arylation | Palladium catalyst, various amines, base |

| C-H Activation | Late-stage functionalization | Transition metal catalysts (e.g., Rh, Ru, Ir) |

| Flow Chemistry | Scalable synthesis | Microreactors, precise control of reaction parameters |

Integration of Multi-Omics Data in Mechanistic Studies

Once a promising biological activity for this compound or its analogues is identified, elucidating the underlying mechanism of action will be a critical next step. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve a systems-level understanding of the compound's effects. nih.govresearchgate.net

By treating cells or model organisms with the compound and analyzing the global changes across these different molecular layers, researchers can identify the pathways and networks that are perturbed. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound.

The integration of these datasets can help to build comprehensive models of the drug's mechanism of action, identify potential biomarkers for efficacy and toxicity, and uncover mechanisms of drug resistance. nih.govmssm.edu This holistic approach moves beyond a single-target perspective and provides a more complete picture of the compound's biological impact. researchgate.net

Exploration of Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can play a pivotal role in guiding the future development of this compound. These approaches can be used to rationalize experimental findings, predict the activity of new analogues, and optimize lead compounds.

Molecular docking studies can be used to predict the binding mode of this compound and its analogues to their biological targets. nih.govresearchgate.net This information can be used to understand the key interactions that are responsible for biological activity and to design new compounds with improved affinity and selectivity. For instance, understanding the role of the chlorine and iodine atoms in target binding will be crucial for designing next-generation compounds.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the compound-target complex, providing deeper insights into the binding mechanism and the conformational changes that occur upon binding. researchgate.net The rational design of benzamide derivatives has already proven successful in developing agents with improved properties. nih.gov

Table 3: Computational Tools for the Rational Design of this compound Analogues

| Computational Method | Application | Predicted Outputs |

| Molecular Docking | Predict binding mode and affinity | Binding energy, protein-ligand interactions |

| QSAR | Correlate structure with activity | Predicted biological activity of virtual compounds |

| Molecular Dynamics | Simulate dynamic behavior of complex | Conformational changes, binding stability |

| In Silico ADMET Prediction | Predict pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion, Toxicity |

By systematically pursuing these future perspectives, the scientific community can unlock the full potential of this compound. This journey of exploration, from the identification of novel biological roles to the rational design of optimized analogues, holds the promise of delivering new scientific insights and potentially valuable therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(3-iodophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoyl chloride with 3-iodoaniline under basic conditions. Key steps include:

- Reagent Selection: Use triethylamine or pyridine to neutralize HCl byproducts (common in amide bond formation) .

- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity. Elevated temperatures (40–60°C) may improve yield .

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., halogen bonding between iodine and amide oxygen). Compare with analogs like 2-chloro-N-(3-chlorophenyl)benzamide, where C–H···O and halogen interactions stabilize the lattice .

- Spectroscopy:

- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to map electrostatic potentials, highlighting iodine’s polarizable nature .

Advanced Research Questions

Q. How do halogen substituents (Cl, I) influence the compound’s reactivity and supramolecular assembly?

Methodological Answer:

-

Reactivity: The iodine atom’s size and polarizability enhance nucleophilic aromatic substitution (e.g., Suzuki coupling at the 3-iodo position). Compare with chloro analogs, where Cl is less reactive .

-

Supramolecular Assembly: Iodine participates in halogen bonding (e.g., I···O interactions) and π-stacking. In polymorphic systems (e.g., 3-chloro-N-(2-fluorophenyl)benzamide), weak interactions dictate crystal packing .

-

Table 1: Key Interactions in Halogen-Substituted Benzamides

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzamides?

Methodological Answer:

- Bioassay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 values for known inhibitors) .

- Metabolic Stability Testing: Assess hepatic microsomal degradation to explain variability in in vivo vs. in vitro results .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance stability. Compare with 3-nitro-N-(trichloroethyl)benzamide derivatives, where nitro groups improve antimicrobial potency .

Q. How can polymorphism in this compound be systematically studied?

Methodological Answer:

- Crystallization Screening: Use solvent/antisolvent combinations (e.g., acetone/water vs. DMSO/hexane) to isolate polymorphs. Monitor via PXRD .

- Thermal Analysis: DSC/TGA identifies phase transitions (e.g., Form IA melts at 145°C vs. Form IB at 152°C) .

- Hirshfeld Surface Analysis: Quantify interaction ratios (e.g., I···H contacts in Form IA vs. π-stacking in Form IB) .

Q. What computational methods predict the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with kinase targets (e.g., EGFR PDB: 1M17). Prioritize binding poses with iodine forming hydrophobic contacts in the ATP-binding pocket .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Compare RMSD values with clinical inhibitors (e.g., gefitinib) .

- Pharmacophore Modeling: Map essential features (amide hydrogen bond donors, halogenophilic regions) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.